4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole

Catalog No.
S3332349
CAS No.
952518-97-7
M.F
C9H7N5
M. Wt
185.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole

CAS Number

952518-97-7

Product Name

4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole

IUPAC Name

4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C9H7N5

Molecular Weight

185.19 g/mol

InChI

InChI=1S/C9H7N5/c1-2-10-9-7(1)8(11-5-12-9)6-3-13-14-4-6/h1-5H,(H,13,14)(H,10,11,12)

InChI Key

FKZDJXVOWLWXHB-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=NC(=C21)C3=CNN=C3

Canonical SMILES

C1=CNC2=NC=NC(=C21)C3=CNN=C3

4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole is a compound with the molecular formula C9H7N5C_9H_7N_5 and a molecular weight of approximately 185.19 g/mol. This compound features a unique structure characterized by a pyrrolo[2,3-d]pyrimidine core linked to a pyrazole moiety. Its IUPAC name is 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, and it is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting various biological pathways .

Synthesis and Characterization:

-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole is a heterocyclic compound, meaning it contains atoms from different elements in its ring structures. Studies have been conducted on the synthesis and characterization of this compound. For instance, a research article describes the synthesis of this compound using a multi-step process and its subsequent characterization using various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

[^1] "Design, Synthesis, and Antibacterial Activity of Novel Pyrazolo[1,5-a]pyrimidine Derivatives Containing a Pyrrolo[2,3-d]pyrimidine Moiety" by Xiaoyu Yang et al. in Molecules (2016),

Typical of heterocyclic compounds. Notably, it can participate in:

  • Nucleophilic substitutions: The nitrogen atoms in the pyrazole and pyrrolo rings can act as nucleophiles.
  • Electrophilic aromatic substitutions: The aromatic nature of the rings allows for electrophilic attack.
  • Condensation reactions: It can react with other carbonyl-containing compounds to form larger heterocycles or fused ring systems.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole exhibits significant biological activity, particularly as an inhibitor of Janus Kinases (JAKs). JAK inhibitors are important in treating various inflammatory and autoimmune diseases. The compound has been noted as an impurity in Ruxolitinib, a well-known JAK inhibitor used in clinical settings for conditions like myelofibrosis and polycythemia vera . Additionally, it may possess anticancer properties due to its ability to interfere with cell signaling pathways involved in tumor growth.

The synthesis of 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole typically involves multi-step organic reactions:

  • Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Introduction of the pyrazole moiety: This step often involves nucleophilic substitution where a pyrazole derivative reacts with the pyrrolo intermediate.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels (>95%) suitable for biological testing and applications .

The primary applications of 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole include:

  • Pharmaceutical development: As a JAK inhibitor, it plays a role in developing treatments for autoimmune diseases and cancers.
  • Research tool: It serves as a reference compound in studies investigating the mechanisms of action of JAK inhibitors and related compounds.
  • Synthetic intermediate: It is used in synthesizing more complex heterocyclic compounds for drug discovery.

Studies have shown that 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole interacts with various biological targets through its ability to inhibit JAK enzymes. These interactions can lead to downstream effects on cytokine signaling pathways, making it valuable in understanding inflammatory processes and developing therapeutics against related disorders. Research continues to explore its pharmacokinetics and pharmacodynamics to optimize its therapeutic potential.

Several compounds share structural similarities with 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole. Here are a few notable examples:

Compound NameStructure TypeUnique Features
RuxolitinibJAK InhibitorFirst FDA-approved JAK inhibitor for myelofibrosis
BaricitinibJAK InhibitorSelective for JAK1; used for rheumatoid arthritis
TofacitinibJAK InhibitorOral treatment for rheumatoid arthritis
4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidineStructural analogImpurity of Ruxolitinib; similar biological activity

Uniqueness

The uniqueness of 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole lies in its specific structural arrangement that allows it to interact effectively with JAK enzymes while potentially offering distinct pharmacological properties compared to its analogs. Its role as an impurity in established drugs also highlights its relevance in pharmaceutical research and development.

XLogP3

0.6

Dates

Modify: 2023-08-19

Explore Compound Types